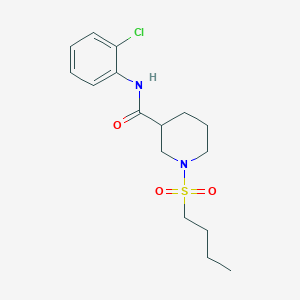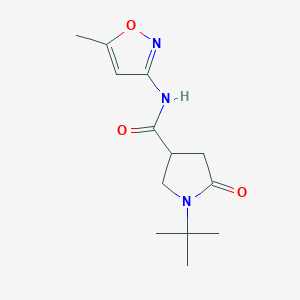![molecular formula C14H17N3O4 B5407427 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as MINDS (Methoxy Isonicotinoyl Spiro Nonanone Derivative), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MINDS belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
作用機序
The exact mechanism of action of 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. This compound also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. Additionally, this compound has been found to modulate the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including cytotoxicity, neuroprotection, antioxidant, and anti-inflammatory properties. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for the regulation of programmed cell death. This compound also protects neurons from oxidative stress and prevents the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to prepare solutions for in vitro studies. This compound also exhibits potent cytotoxicity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, there are some limitations to the use of this compound in lab experiments, including its low water solubility, which makes it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
将来の方向性
There are several future directions for the research on 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in other diseases. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, but further studies are needed to evaluate its safety and efficacy in vivo. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of various diseases.
合成法
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be synthesized through a multistep process that involves the condensation of 2-methoxyisonicotinic acid with 3-methyl-1,2-diaminopropane, followed by cyclization with formaldehyde and acetic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and chloroform.
科学的研究の応用
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound exhibits potent cytotoxicity against cancer cells, especially in ovarian and breast cancer cell lines. This compound has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
7-(2-methoxypyridine-4-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16-8-14(21-13(16)19)4-6-17(9-14)12(18)10-3-5-15-11(7-10)20-2/h3,5,7H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKLTIZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)

![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)
![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5407443.png)

